molecular formula C12H17ClN4O3 B2660062 1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride CAS No. 1233952-55-0

1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride

Cat. No. B2660062
M. Wt: 300.74
InChI Key: FYKWWTWACCSOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of a specific type of enzyme, making it useful in various biochemical and physiological studies.

Scientific Research Applications

Urea-Fluoride Interaction

1-(3-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride has been studied for its interaction with various oxoanions. A study by Boiocchi et al. (2004) showed that this compound interacts through hydrogen bonding to form bright yellow complexes with varying stability based on the basicity of the anion. The study also explored the interaction with fluoride ions, where initial hydrogen bonding progresses to urea deprotonation due to HF2- formation (Boiocchi et al., 2004).

Hydrogel Formation

Lloyd and Steed (2011) researched the formation of hydrogels using 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, closely related to the compound . They found that these gels' morphology and rheology depend on the anion identity, highlighting a method to tune the gels' physical properties (Lloyd & Steed, 2011).

Chemotherapeutic Comparison

In a study by Zeller, Eisenbrand, and Fiebig (1979), variants of nitrosoureas, including 1-(2-chloroethyl)-1-nitroso-3-(1-piperidino)-urea, were compared for their chemotherapeutic activity against rat leukemia. This research provided insights into the therapeutic efficacy and potential clinical applications of similar compounds (Zeller, Eisenbrand & Fiebig, 1979).

Inhibition of Soluble Epoxide Hydrolase

Research on 1,3-disubstituted ureas with piperidyl moiety, like 1-aryl-3-(1-acylpiperidin-4-yl)urea, was conducted by Rose et al. (2010). These compounds were synthesized and studied as inhibitors of human and murine soluble epoxide hydrolase, showing significant pharmacokinetic improvements and therapeutic potential in reducing hyperalgesia (Rose et al., 2010).

Urea-Derived Mannich Bases in Corrosion Inhibition

Jeeva et al. (2015) synthesized Mannich bases like 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea to explore their use as corrosion inhibitors. Their study showed that these compounds effectively inhibit corrosion of mild steel in hydrochloric acid, demonstrating a practical application in materials science (Jeeva et al., 2015).

properties

IUPAC Name

1-(3-nitrophenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3.ClH/c17-12(14-9-4-6-13-7-5-9)15-10-2-1-3-11(8-10)16(18)19;/h1-3,8-9,13H,4-7H2,(H2,14,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKWWTWACCSOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride

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